molecular formula C14H20ClNO2 B1487445 tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride CAS No. 2206823-60-9

tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride

Cat. No.: B1487445
CAS No.: 2206823-60-9
M. Wt: 269.77 g/mol
InChI Key: CKOKPPFDQYMCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C14H19NO2Cl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tert-butyl acrylate and phenylmethylamine .

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid to protonate the intermediate and facilitate ring closure.

Industrial Production Methods:

  • Batch Processing: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or altering molecular pathways.

Comparison with Similar Compounds

  • Tert-Butyl azetidine-3-carboxylate hydrochloride

  • Tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate

  • Tert-Butyl 3-phenoxy-1-azetidinecarboxylate

Uniqueness: Tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

This compound is a versatile and valuable tool in scientific research and industrial applications, offering unique reactivity and potential for innovation.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 3-phenylazetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)15-9-12(10-15)11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOKPPFDQYMCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-phenyl-1-azetidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.